molecular formula C10H10O5 B12685381 2-Methoxy-2-oxoethyl salicylate CAS No. 84803-60-1

2-Methoxy-2-oxoethyl salicylate

Cat. No.: B12685381
CAS No.: 84803-60-1
M. Wt: 210.18 g/mol
InChI Key: XJWSVPJQEDFPSB-UHFFFAOYSA-N
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Description

2-Methoxy-2-oxoethyl salicylate is an organic compound with the molecular formula C10H10O5. It is a derivative of salicylic acid, where the hydroxyl group of the salicylic acid is esterified with 2-methoxy-2-oxoethyl group. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-oxoethyl salicylate typically involves the esterification of salicylic acid with 2-methoxy-2-oxoethyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-oxoethyl salicylate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield salicylic acid and 2-methoxy-2-oxoethanol.

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Hydrolysis: Salicylic acid and 2-methoxy-2-oxoethanol.

    Oxidation: Carboxylic acid derivatives.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

2-Methoxy-2-oxoethyl salicylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

    Medicine: The compound is investigated for its potential anti-inflammatory and analgesic properties.

    Industry: It is used in the formulation of cosmetics and personal care products due to its soothing properties on the skin.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-oxoethyl salicylate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. This mechanism is similar to that of other salicylate derivatives, which are known for their anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl salicylate: Another ester of salicylic acid, commonly used in topical analgesics.

    Ethyl salicylate: Similar in structure but with an ethyl group instead of a methoxy group.

    Aspirin (acetylsalicylic acid): A well-known derivative of salicylic acid with acetylation at the hydroxyl group.

Uniqueness

2-Methoxy-2-oxoethyl salicylate is unique due to its specific esterification with a methoxy-oxoethyl group, which imparts distinct chemical properties and biological activities compared to other salicylate derivatives. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

84803-60-1

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

(2-methoxy-2-oxoethyl) 2-hydroxybenzoate

InChI

InChI=1S/C10H10O5/c1-14-9(12)6-15-10(13)7-4-2-3-5-8(7)11/h2-5,11H,6H2,1H3

InChI Key

XJWSVPJQEDFPSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC(=O)C1=CC=CC=C1O

Origin of Product

United States

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